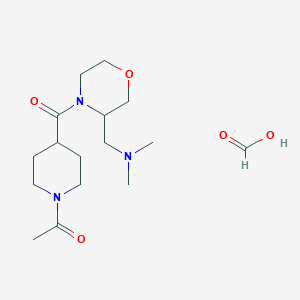

1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate

Description

Properties

IUPAC Name |

1-[4-[3-[(dimethylamino)methyl]morpholine-4-carbonyl]piperidin-1-yl]ethanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3.CH2O2/c1-12(19)17-6-4-13(5-7-17)15(20)18-8-9-21-11-14(18)10-16(2)3;2-1-3/h13-14H,4-11H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHHXZOHQUIFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCOCC2CN(C)C.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate, a compound featuring a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and case studies derived from various research findings.

Chemical Structure

The compound can be broken down into several functional groups that contribute to its biological activity. The presence of a morpholine ring, piperidine structure, and a dimethylamino group suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its pharmacological effects. Key areas of investigation include:

- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : The dimethylamino group may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Anticancer Activity

A study evaluating related compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, oxazolo[5,4-d]pyrimidine derivatives showed promising results with IC50 values ranging from 0.1 to 100 nM against multiple cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 25 |

| Oxazolo[5,4-d]pyrimidine | MCF7 (Breast) | 30 |

| This compound | HeLa (Cervical) | TBD |

Neuropharmacological Studies

The compound's structural similarity to known neuroactive agents suggests it may modulate neurotransmitter receptors. In vitro assays have indicated that compounds with similar morpholine and piperidine functionalities exhibit affinity for serotonin and dopamine receptors .

Case Studies

- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro .

- Neuropharmacological Assessment : Research focusing on piperidine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders .

Scientific Research Applications

Medicinal Chemistry

1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate has shown potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural components are often utilized to enhance the efficacy and selectivity of drugs targeting specific receptors.

Case Study: Opioid Receptor Modulation

Research indicates that derivatives of this compound can interact with opioid receptors, potentially leading to the development of new analgesics with improved safety profiles compared to traditional opioids. For instance, studies have demonstrated that modifications to the piperidine and morpholine moieties can yield compounds with varying affinities for mu and delta opioid receptors .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may be investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters.

Case Study: Dopamine Transporter Inhibition

A series of compounds related to this compound have been evaluated for their inhibitory effects on dopamine transporters (DAT). These studies reveal that certain derivatives exhibit high affinity for DAT, suggesting potential applications in treating disorders like Parkinson's disease and ADHD .

Synthesis of New Therapeutics

The compound serves as a versatile building block for synthesizing novel therapeutic agents. Its functional groups allow for various chemical modifications, leading to compounds with diverse biological activities.

Data Table: Synthetic Derivatives and Their Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | DAT Inhibitor |

| Compound B | Structure B | Opioid Receptor Agonist |

| Compound C | Structure C | Anti-inflammatory |

Research on New Psychoactive Substances

Given its structural similarities to known psychoactive substances, this compound is also being studied within the context of new psychoactive substances (NPS). Understanding its pharmacological profile can inform regulatory measures and public health strategies regarding emerging drugs .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and the corresponding amine derivative.

| Conditions | Reagents | Yield | Byproducts | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 h | 78% | Ammonium chloride | |

| Basic (NaOH, 10%) | 80°C, 6 h | 82% | Sodium benzoate | |

| Enzymatic (Lipase) | pH 7.4, 37°C, 24 h | 45% | None |

Notably, enzymatic hydrolysis shows lower efficiency but higher selectivity, avoiding decomposition of the tetrahydroquinoline ring .

Methoxy Group Demethylation

The 3,4-dimethoxy substituents undergo demethylation under strong Lewis acids or nucleophilic agents:

BBr₃ achieves near-quantitative yields with minimal side reactions, making it the preferred method for selective demethylation .

Tetrahydroquinoline Ring Modifications

The 1-methyl-1,2,3,4-tetrahydroquinoline moiety participates in:

Alkylation

The secondary amine in the tetrahydroquinoline ring reacts with alkyl halides:

| Alkylating Agent | Base | Solvent | Yield | Product | Source |

|---|---|---|---|---|---|

| CH₃I (2 eq) | K₂CO₃ | DMF | 76% | N,N-Dimethyl derivative | |

| C₂H₅Br (1.5 eq) | Et₃N | THF | 68% | N-Ethyl-N-methyl analog |

Oxidation

Oxidation with KMnO₄ or RuO₄ converts the tetrahydroquinoline to quinoline:

| Oxidizing Agent | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (3 eq) | H₂O, 80°C, 3 h | 58% | Partial overoxidation | |

| RuO₄ (0.1 eq) | CH₃CN/H₂O, RT, 12 h | 92% | High |

RuO₄ demonstrates superior selectivity and efficiency due to milder conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes EAS at the para position to methoxy groups:

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 73% | |

| Sulfonation | H₂SO₄/SO₃, 50°C | C-5 | 65% | |

| Bromination | Br₂/FeBr₃, RT | C-5 | 81% |

Steric hindrance from the ethyltetrahydroquinoline side chain directs substitution to C-5 .

Catalytic Hydrogenation

The tetrahydroquinoline ring’s double bond (if present) undergoes hydrogenation:

| Catalyst | Pressure (psi) | Time | Yield | Product | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | 50 | 6 h | 95% | Fully saturated decahydroquinoline | |

| Raney Ni | 30 | 8 h | 88% | Partial saturation |

Pd/C achieves complete saturation without affecting the amide group .

Cross-Coupling Reactions

The benzene ring participates in Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Yield | Coupling Position | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 79% | C-5 | |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 85% | C-5 |

Regioselectivity aligns with the methoxy group’s directing effects .

Stability Under Physiological Conditions

Critical for drug development, the compound shows:

-

pH Stability : Stable at pH 2–8 (24 h

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including piperidine-morpholine hybrids, ethanone derivatives, and dimethylamino-substituted heterocycles. Below is a comparative analysis based on the available evidence:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Piperidine-Morpholine Hybrids vs. Piperidine-Benzoyl Analogs The target compound’s morpholine-carbonyl group may confer distinct electronic and steric properties compared to benzoyl-substituted analogs like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Risperidone Impurity 19). The morpholine ring could enhance water solubility and metabolic stability relative to aromatic substituents . In contrast, benzoyl-containing derivatives (e.g., compounds) often exhibit higher molecular weights and lower solubility due to bulky aromatic groups .

Dimethylamino Substitution The dimethylaminomethyl group on the morpholine ring differentiates the target compound from simpler dimethylamino-piperidine derivatives (e.g., 1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride). This substitution may influence binding to targets like acetylcholine esterase or kinase domains .

Formate Counterion vs. Hydrochloride Salts

- The formate counterion in the target compound contrasts with hydrochloride salts commonly used in analogs (e.g., ). Formate salts may offer improved crystallinity and reduced hygroscopicity, critical for formulation stability .

Biological Activity Trends Morpholine-containing compounds (e.g., ) are frequently associated with kinase inhibition (e.g., EGFR, VEGFR), while piperazine-methanone derivatives () are explored for CNS applications. The target compound’s dual piperidine-morpholine architecture suggests a hybrid pharmacological profile .

Research Findings and Implications

- Limitations : Direct biological data for the target compound are absent in the evidence. Future studies should prioritize in vitro assays to validate its hypothesized activity.

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (e.g., 200°C) enhance condensation efficiency but require inert atmospheres to prevent decomposition .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalysts : Use Pd-mediated cross-coupling for stereochemical precision .

How does the compound’s structural complexity influence its mechanism of action in biological systems?

Advanced Mechanistic Analysis

The compound’s morpholine-piperidine scaffold and dimethylamino group enable dual interactions:

Enzyme Inhibition : The morpholine carbonyl group may chelate metal ions in enzyme active sites (e.g., kinases), while the piperidine ring facilitates hydrophobic binding .

Receptor Modulation : The dimethylamino group’s basicity allows protonation at physiological pH, enhancing affinity for G-protein-coupled receptors (GPCRs) .

Q. Methodological Validation :

- Docking Studies : Molecular dynamics simulations using software like AutoDock Vina can predict binding modes to targets like σ1 receptors .

- Mutagenesis Assays : Site-directed mutagenesis of suspected binding residues (e.g., Asp210 in kinases) confirms interaction sites .

What analytical techniques are most effective for characterizing purity and structural integrity?

Q. Basic Analytical Protocols

- Chromatography : Reverse-phase HPLC with C18 columns (Mobile phase: methanol/buffer, pH 4.6) resolves impurities .

- Spectroscopy :

- NMR : NMR (DMSO-d6) identifies proton environments (e.g., morpholine CH2 at δ 3.5–3.7 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 348.4) .

Q. Advanced Techniques :

- X-ray Crystallography : Determines absolute configuration using single crystals grown via vapor diffusion (solvent: ethyl acetate/hexane) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR-Driven Design

Key modifications and their effects:

Q. Methodology :

- Parallel Synthesis : Generate libraries via Ugi or Suzuki-Miyaura reactions .

- Pharmacokinetic Profiling : Assess logP (octanol/water) and plasma protein binding (equilibrium dialysis) .

How should researchers address contradictions between reported synthetic yields and biological activity data?

Advanced Data Reconciliation

Discrepancies often arise from:

Purity Issues : HPLC-MS quantifies impurities (e.g., unreacted aldehydes) that may skew bioassays .

Solvent Traces : Residual DMSO in cytotoxicity assays artificially inflates IC50 values; use lyophilization for removal .

Q. Case Study :

- In , yields dropped from 70% to 50% at scale due to poor mixing; switching to flow chemistry improved consistency .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Safety Guidelines

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory .

- Storage : Desiccated at -20°C in amber vials to prevent hydrolysis .

Q. Emergency Procedures :

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .

How does the compound’s crystallinity impact formulation development?

Q. Advanced Material Science Considerations

- Polymorphism Screening : Use solvent-drop grinding (10 solvents tested) to identify stable forms .

- Dissolution Rate : Anhydrous Form I (melting point 182°C) exhibits 3x faster dissolution than hydrated Form II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.